Chloroalkanes C18-28
Description
Definition and Chemical Identity
Chloroalkanes C18-28, also known as long-chain chlorinated paraffins (LCCPs), are polychlorinated n-alkanes with carbon chain lengths ranging from 18 to 28 atoms. These compounds are synthesized through the radical chlorination of linear paraffin hydrocarbons derived from petroleum distillation. The general molecular formula is expressed as $$ CnH{2n+2-y}Cl_y $$, where $$ n = 18-28 $$ and $$ y $$ varies to achieve chlorine contents between 30% and 70% by weight.
Key Chemical Properties:
- CAS Number : 85535-86-0.
- Physical State : Viscous liquids to waxy solids, depending on chain length and chlorine content.
- Solubility : Hydrophobic, with low water solubility (<1 µg/L) but high miscibility in organic solvents like cyclohexane and mineral oils.
- Thermal Stability : Decomposes at temperatures above 180°C, releasing hydrochloric acid.
This compound are classified as substances of unknown or variable composition (UVCBs) due to their complex mixtures of thousands of structural isomers and homologs. Analytical challenges arise from this heterogeneity, as standard techniques struggle to resolve individual components.
Historical Development and Industrial Relevance
Chlorinated paraffins were first industrialized in the 1930s, with global production exceeding 1 million metric tons annually by the 21st century. This compound emerged as critical substitutes for short-chain chlorinated paraffins (SCCPs, C10-13) after regulatory restrictions on SCCPs due to their persistence and toxicity.
Industrial Applications:
- Plasticizers : Secondary plasticizers in polyvinyl chloride (PVC) to enhance flexibility and flame retardancy.
- Metalworking Fluids : Extreme-pressure additives in lubricants and cutting oils.
- Coatings and Paints : Water-resistant additives in marine paints and industrial coatings.
- Flame Retardants : High-chlorine variants (60–70% Cl) in textiles and plastics.
Production surged in the 1980s, particularly in Asia, where China now accounts for ~80% of global output. India and the EU also contribute significantly, with C18-28 paraffins dominating markets requiring longer-lasting chemical stability.
Classification within Chlorinated Paraffins
Chlorinated paraffins are categorized by chain length and chlorine content:
| Category | Chain Length (C) | Chlorine Content (%) | Primary Uses |
|---|---|---|---|
| SCCPs | 10–13 | 50–70 | Banned in most regions |
| MCCPs | 14–17 | 40–60 | Lubricants, adhesives |
| LCCPs | 18–28 | 30–70 | PVC, coatings, flame retardants |
This compound occupy a unique niche due to their balance of physicochemical properties:
- Lower Volatility : Compared to SCCPs, reducing environmental dispersion.
- Regulatory Status : Not yet classified as persistent organic pollutants (POPs), though under evaluation for bioaccumulation potential.
- Structural Variability : Broader chain-length distributions (C18-36 in some formulations) complicate environmental monitoring.
Properties
CAS No. |
85535-86-0 |
|---|---|
Synonyms |
Chloroalkanes C18-28; chlorinated paraffin (c18-28); long-chained chlorinated paraffins; Alkanes, C18-28, chloro; CHLORINATEDALKANESC18-28; Chloralkane (C >17), flüssig, organozinnfrei, mit einem Anteil an kurzkettigen, flüssigen Chloralkanen (C 10-) <3%; |
Origin of Product |
United States |
Preparation Methods
Source of n-Alkane Feedstocks
Industrial production of Chloroalkanes C18-28 begins with the distillation of petroleum fractions to isolate n-alkanes in the C18–C28 range. These straight-chain hydrocarbons are preferred due to their uniformity, which ensures consistent chlorination patterns. Feedstock purity is critical; even minor impurities (e.g., isoalkanes or aromatics) can lead to side reactions, resulting in branched or unstable products.
Feedstock Characterization
Feedstocks are characterized by their average carbon chain length and boiling point distribution. For C18–C28 chloroalkanes, the feedstock typically boils between 320°C and 450°C, ensuring minimal volatility during chlorination. Pre-treatment steps include dehydration to remove moisture, which could otherwise react with chlorine gas to form hydrochloric acid, corroding equipment.
Chlorination Process: Batch vs. Continuous Systems
Batch Chlorination
Batch reactors are used for small-scale production or specialized grades. In this method:
-
Reactor Setup : Glass-lined or stainless-steel reactors equipped with UV lamps or thermal jackets.
-
Procedure : n-Alkanes are heated to 80–120°C, and chlorine gas is introduced incrementally. The reaction is exothermic, requiring cooling to maintain temperature.
-
Advantages : Flexibility in producing custom chlorination levels.
-
Disadvantages : Inefficient for large-scale production due to downtime between batches.
Continuous Chlorination
Large-scale facilities favor continuous reactors for higher throughput:
-
Reactor Design : Tubular reactors with multiple chlorine injection points.
-
Procedure : n-Alkanes and chlorine gas flow co-currently, with residence times adjusted to achieve target chlorination (typically 6–12 hours).
-
Temperature Control : Maintained at 90–110°C using external heat exchangers.
-
Yield Optimization : Unreacted chlorine is recycled, improving cost-efficiency.
Table 1: Comparison of Batch and Continuous Chlorination Systems
| Parameter | Batch System | Continuous System |
|---|---|---|
| Throughput | 1–5 tons/day | 20–50 tons/day |
| Chlorination Control | ±2% | ±1% |
| Energy Efficiency | Low | High |
| Capital Cost | $1–2 million | $5–10 million |
| Preferred Use | Specialty grades | Bulk production |
Reaction Parameters and Their Impact
Chlorine Gas Concentration
The chlorine-to-hydrocarbon ratio determines the degree of substitution:
Catalysts and Initiators
Table 2: Effect of Reaction Parameters on Chlorination Degree
| Parameter | 40–50% Cl | 50–60% Cl | 60–70% Cl |
|---|---|---|---|
| Temperature (°C) | 80–90 | 90–100 | 100–120 |
| Time (hours) | 4–6 | 6–8 | 8–12 |
| Cl₂:Alkane Ratio | 1:1 | 1.2:1 | 1.5:1 |
| Byproducts | <5% | 5–10% | 10–15% |
Post-Chlorination Processing
Solvent Stripping
Highly chlorinated products (≥60% Cl) often require carbon tetrachloride (CCl₄) as a solvent to prevent viscosity buildup. Post-reaction, CCl₄ is removed via vacuum distillation, yielding a viscous oil.
Stabilization and Additives
Quality Control
-
Chlorine Content Analysis : Measured via X-ray fluorescence (XRF) or potentiometric titration.
-
Chain Length Distribution : Gas chromatography (GC) with mass spectrometry (MS) verifies C18–C28 homogeneity.
Industrial Case Study: Optimization of a C22 Chloroalkane Batch
A 2023 pilot study demonstrated the synthesis of C22 chloroalkanes (43% Cl) using the following protocol:
-
Feedstock : C22 n-alkane (99.2% purity).
-
Conditions : 95°C, Cl₂:alkane = 1.1:1, 7-hour reaction.
Emerging Techniques and Research Gaps
Chemical Reactions Analysis
Types of Reactions: Chloroalkanes C18-28 undergo various chemical reactions, including:
Substitution Reactions: These compounds can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: Chloroalkanes can be reduced to the corresponding alkanes by using reducing agents like lithium aluminum hydride.
Dechlorination Reactions: Dechlorination can be achieved using catalysts such as rhodium complexes, which facilitate the removal of chlorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia are commonly used under basic conditions.
Reduction: Lithium aluminum hydride is used in anhydrous ether solvents.
Dechlorination: Rhodium complexes with sodium salts are used as catalysts.
Major Products:
Substitution: The major products are the corresponding substituted alkanes.
Reduction: The major products are the dechlorinated alkanes.
Dechlorination: The major products are alkanes and sodium chloride.
Scientific Research Applications
Chemical Applications
Chloroalkanes C18-28 serve as intermediates in the synthesis of other chlorinated compounds. They are utilized in various chemical reactions, including:
- Substitution Reactions : Chloroalkanes can undergo nucleophilic substitution where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
- Reduction Reactions : These compounds can be reduced to alkanes using reducing agents like lithium aluminum hydride.
- Dechlorination Reactions : Catalysts such as rhodium complexes facilitate the removal of chlorine atoms from chloroalkanes.
Table 1: Chemical Reaction Types Involving this compound
| Reaction Type | Description | Major Products |
|---|---|---|
| Substitution | Chlorine replaced by nucleophiles | Substituted alkanes |
| Reduction | Conversion to corresponding alkanes | Dechlorinated alkanes |
| Dechlorination | Removal of chlorine atoms | Alkanes and sodium chloride |
Biological Applications
Research has indicated that this compound may have biological effects, particularly regarding their potential as bioaccumulative toxins . Studies have shown that these compounds can interact with biological systems, leading to toxicological concerns. For instance, they have been studied for their effects on aquatic organisms, with notable findings including:
- A 21-day NOEC (No Observed Effect Concentration) for Daphnia reproduction ranging from 29 to 32 µg/L for specific chlorinated products .
This raises concerns about their environmental persistence and bioaccumulation potential.
Medical Applications
In the medical field, this compound are being investigated for their potential use in drug delivery systems and as antimicrobial agents . Their unique chemical properties allow them to interact with cellular membranes and proteins, which could be harnessed for therapeutic purposes. The mechanism of action often involves:
- Interaction with cellular components leading to potential toxic effects.
- Dechlorination processes catalyzed by enzymes that could enhance drug efficacy.
Industrial Applications
This compound are widely used in various industries due to their functional properties. Key applications include:
- Plasticizers : Enhancing flexibility and durability in plastic products.
- Extreme Pressure Additives : Used in metalworking fluids to improve performance under high-pressure conditions.
- Flame Retardants : Providing fire resistance in materials.
- Additives in Paints : Improving the performance and longevity of coatings.
Table 2: Industrial Applications of this compound
| Industry | Application Type | Description |
|---|---|---|
| Plastics | Plasticizers | Enhance flexibility and durability |
| Metalworking | Extreme pressure additives | Improve performance under high-pressure conditions |
| Fire Safety | Flame retardants | Provide fire resistance |
| Coatings | Paint additives | Improve performance and longevity |
Case Study 1: Toxicological Assessment
A study conducted on the toxicological effects of this compound revealed significant findings regarding their carcinogenic potential. In a long-term study involving mice, increased incidences of liver tumors were observed in treated groups compared to controls. This highlights the need for further investigation into the safety profiles of these compounds .
Case Study 2: Environmental Impact Study
Research analyzing the environmental persistence of chloroalkanes indicated that longer-chain chlorinated paraffins exhibit lower biodegradability compared to shorter-chain counterparts. This suggests that the environmental half-life of these substances is considerable, raising concerns about their long-term ecological impacts .
Mechanism of Action
The mechanism of action of chloroalkanes C18-28 involves the interaction with cellular components and enzymes. These compounds can undergo dechlorination reactions catalyzed by enzymes such as haloalkane dehalogenases. The dechlorination process involves the cleavage of carbon-chlorine bonds, resulting in the formation of alkanes and chloride ions. The molecular targets include cellular membranes and proteins, leading to potential toxic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical Structure and Properties
| Compound Name | CAS Number | Chain Length | Chlorine Content (%) | Key Physical Properties |
|---|---|---|---|---|
| Chloroalkanes C10-13 (SCCPs) | 85535-84-8 | C10–13 | 50–70 | Low viscosity, high volatility, water-soluble |
| Chloroalkanes C14-17 (MCCPs) | 85535-85-9 | C14–17 | 40–60 | Moderate viscosity, semi-volatile |
| Chloroalkanes C18-28 | 85535-86-0 | C18–28 | 30–50 | High viscosity, low volatility, lipophilic |
- Volatility and Solubility : SCCPs exhibit higher volatility and water solubility compared to LCCPs, which are predominantly lipophilic and persist in fatty tissues .
- Thermal Stability : LCCPs demonstrate superior thermal stability, making them suitable for high-temperature industrial processes (e.g., lubricant additives) .
Environmental and Health Impacts
- Bioaccumulation: SCCPs and MCCPs are classified as persistent organic pollutants (POPs) with evidence of bioaccumulation in aquatic organisms.
- Toxicity : SCCPs are linked to hepatic and renal toxicity in mammals, leading to global restrictions (e.g., Stockholm Convention). LCCPs are under increasing scrutiny, though current data suggest milder ecotoxicological effects .
Regulatory Status
| Region | SCCPs (C10-13) | MCCPs (C14-17) | LCCPs (C18-28) |
|---|---|---|---|
| EU | Banned (POPs Regulation) | Restricted | Under review |
| Canada | Prohibited | Risk management ongoing | Classified separately |
| USA | Limited use | Unrestricted | Unrestricted |
Q & A
Q. What analytical methods are recommended for characterizing the structural and compositional variability of Chloroalkanes C18-28?
To characterize this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and elemental analysis. NMR (e.g., and ) can identify chlorine substitution patterns and chain length distribution, while GC-MS helps quantify homolog-specific profiles. Elemental analysis (e.g., chlorine content determination via combustion ion chromatography) is critical for verifying batch consistency. For reproducibility, experimental protocols must detail solvent systems, instrument calibration standards (e.g., certified reference materials), and statistical treatment of variability in chlorine content .
Q. How can researchers ensure reproducibility in synthesizing this compound for controlled studies?
Q. What experimental designs are optimal for assessing the environmental persistence and bioaccumulation potential of this compound?
Advanced studies should integrate in silico modeling (e.g., quantitative structure-activity relationships, QSARs) with laboratory-based degradation assays. For persistence analysis, design aerobic/anaerobic microcosm experiments using soil or sediment matrices, monitoring degradation products via high-resolution mass spectrometry (HRMS). Bioaccumulation studies require controlled exposure trials in model organisms (e.g., fish), measuring lipid-normalized concentrations and biomagnification factors. Statistical frameworks (e.g., mixed-effects models) should address variability in environmental matrices and organismal metabolic rates .
Q. How can researchers resolve contradictions in toxicity data for this compound across different model systems?
Contradictions often arise from differences in exposure protocols (e.g., dosing regimes, vehicle solvents) or species-specific metabolic pathways. To address this, conduct systematic reviews with strict inclusion criteria (e.g., OECD-compliant assays) and meta-analyses to quantify heterogeneity. Experimental follow-ups should compare in vitro (e.g., hepatocyte cytotoxicity assays) and in vivo (e.g., chronic exposure in rodents) models under standardized conditions. Transparent reporting of negative results and confounding factors (e.g., endocrine disruption thresholds) is essential .
Q. What strategies are effective for isolating this compound from complex environmental matrices during analytical workflows?
Optimize sample preparation using pressurized liquid extraction (PLE) with non-polar solvents (e.g., hexane:dichloromethane) followed by clean-up via silica gel chromatography. For high-resolution analysis, employ two-dimensional gas chromatography (GC×GC) coupled with electron capture negative ionization (ECNI)-MS to separate co-eluting homologs. Method validation should include spike-recovery experiments in matrices like sludge or biota, with detection limits reported for individual congeners .
Q. How should researchers design studies to investigate the interaction of this compound with microplastics in aquatic ecosystems?
Use mesocosm experiments to simulate realistic exposure scenarios, incorporating microplastics of varying polymer types (e.g., polyethylene, polypropylene) and aging states. Analyze adsorption kinetics using Langmuir isotherm models and characterize desorption rates under varying pH/temperature conditions. Synchrotron-based techniques (e.g., X-ray photoelectron spectroscopy) can elucidate surface binding mechanisms. Controls must account for background chlorinated hydrocarbon levels in environmental samples .
Methodological and Literature Review Questions
Q. What frameworks are recommended for conducting systematic reviews on this compound’s regulatory status and global environmental distribution?
Follow PRISMA guidelines to screen primary literature from databases like Web of Science and Scopus. Use search terms such as "long-chain chlorinated paraffins," "bioaccumulation," and "Stockholm Convention." Critically evaluate sources for methodological rigor, prioritizing studies with analytical confirmation of congener-specific data. Map geographic trends using GIS tools and correlate with regulatory policies (e.g., EU REACH restrictions) .
Q. How can researchers address gaps in physicochemical property data (e.g., log KowK_{ow}Kow, vapor pressure) for this compound?
Employ predictive modeling (e.g., EPI Suite™) to estimate properties for individual congeners, validated against limited experimental data. Experimental determinations should use OECD Guideline 107 (shake-flask method for log ) and transpiration techniques for vapor pressure. Publish negative results or measurement challenges (e.g., thermal degradation during analysis) to guide future studies .
Data Management and Reproducibility
Q. What practices ensure transparency in reporting this compound data for regulatory submissions?
Adhere to FAIR data principles: publish raw chromatograms, mass spectral libraries, and calibration curves in repositories like Zenodo. Use standardized metadata templates (e.g., ISA-Tab) to document sampling protocols and instrument parameters. For regulatory compliance, cross-validate results with accredited laboratories and disclose conflicts of interest .
Q. How should interdisciplinary teams allocate tasks when studying this compound’s environmental and health impacts?
Divide responsibilities based on expertise: chemists handle synthesis/analysis, toxicologists design exposure assays, and modelers develop predictive frameworks. Establish milestones for data sharing (e.g., quarterly synthesis of analytical results) and use collaborative platforms (e.g., electronic lab notebooks) for real-time updates. Regular peer reviews of experimental designs mitigate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
